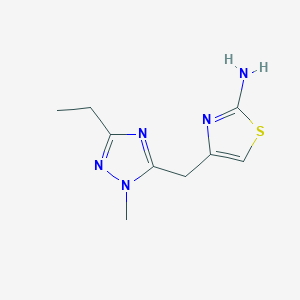
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine is a heterocyclic compound that contains both a triazole and a thiazole ring. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Méthodes De Préparation
The synthesis of 4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine typically involves the formation of the triazole and thiazole rings followed by their coupling. Common synthetic routes include:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Thiazole Ring: This often involves the reaction of α-haloketones with thiourea or thioamides.
Coupling of the Rings: The final step involves the coupling of the triazole and thiazole rings, which can be facilitated by various coupling agents and conditions.
Analyse Des Réactions Chimiques
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the rings.
Coupling Reactions: It can participate in coupling reactions with various electrophiles or nucleophiles to form more complex structures.
Applications De Recherche Scientifique
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
4-((3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)methyl)thiazol-2-amine can be compared with other similar compounds, such as:
1H-1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.
Thiazole Derivatives: Compounds containing the thiazole ring also show diverse biological activities and are used in various applications.
Other Heterocyclic Compounds: Compounds containing other heterocyclic rings, such as imidazole or pyridine, can be compared based on their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of the triazole and thiazole rings, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H13N5S |
|---|---|
Poids moléculaire |
223.30 g/mol |
Nom IUPAC |
4-[(5-ethyl-2-methyl-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C9H13N5S/c1-3-7-12-8(14(2)13-7)4-6-5-15-9(10)11-6/h5H,3-4H2,1-2H3,(H2,10,11) |
Clé InChI |
FITBJEUSNGEYKR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NN(C(=N1)CC2=CSC(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


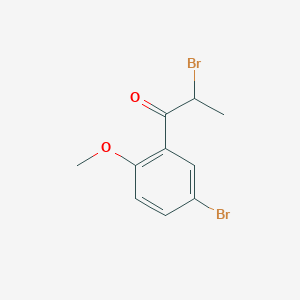

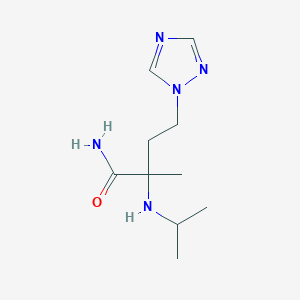


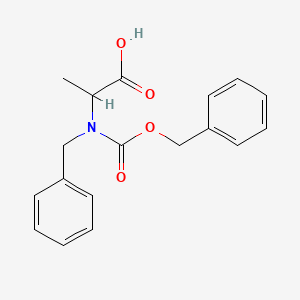
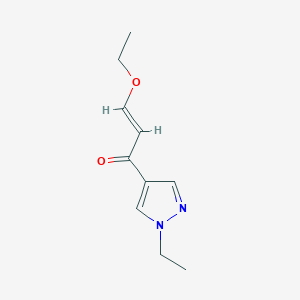
![3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13484833.png)
amine hydrochloride](/img/structure/B13484840.png)
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride](/img/structure/B13484846.png)
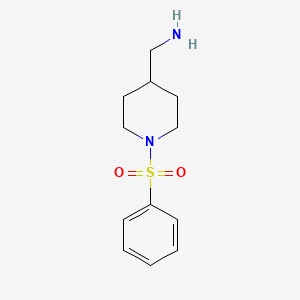
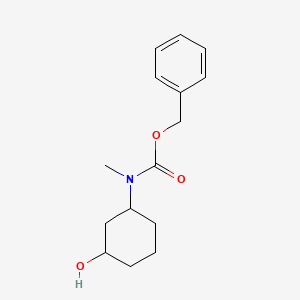
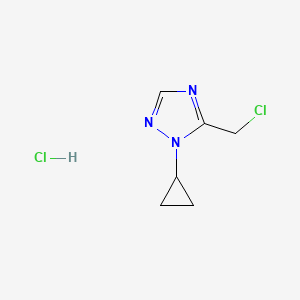
![Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
